

Technical Guide: Etilefrine Impurity D – Chemical Identity, Origin, and Control

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Etilefrine Impurity D

CAS No.: 42146-10-1

Cat. No.: B601693

[Get Quote](#)

Abstract

In the high-precision landscape of pharmaceutical quality control, **Etilefrine Impurity D** represents a critical process-related impurity defined by the European Pharmacopoeia (EP).[1] Chemically identified as 2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone, this compound serves as the penultimate synthetic intermediate in the manufacturing of Etilefrine Hydrochloride.[1] Its presence in the final API (Active Pharmaceutical Ingredient) indicates incomplete hydrogenation during the final synthetic step.[1] This guide provides a definitive technical analysis of Impurity D, including its molecular characteristics, formation mechanism, and detection strategies compliant with ICH Q3A/Q3B guidelines.[1]

Chemical Identity and Molecular Characteristics

Etilefrine Impurity D is distinct from degradation products; it is a synthetic precursor.[1] It exists typically as a hydrochloride salt in reference standards.[1]

Physicochemical Data Table

Property	Specification (Free Base)	Specification (Hydrochloride Salt)
Common Name	Etilefrine Impurity D	Etilefrine Impurity D HCl
EP Designation	Impurity D	Impurity D (as Hydrochloride)
IUPAC Name	2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone	2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone hydrochloride
CAS Registry Number	42146-10-1	55845-90-4
Molecular Formula		
Molecular Weight	269.34 g/mol	305.80 g/mol
Structure Type	Aminoketone (Tertiary amine)	Aminoketone Salt
Appearance	Pale yellow solid/oil	White to off-white crystalline solid
Solubility	Soluble in organic solvents (MeOH, DMSO)	Soluble in water, MeOH

Structural Analysis

The molecule features a 3-hydroxyphenyl head group linked to a ketone moiety.^[1] Unlike Etilefrine, which possesses a secondary amine and a secondary alcohol, Impurity D retains the tertiary amine (protected by a benzyl group) and the carbonyl oxygen.^[1]

- Key Functional Groups: Phenol, Ketone, Tertiary Amine, Benzyl group.^[1]
- Chirality: Unlike Etilefrine, Impurity D is achiral at the alpha-carbon due to the ketone functionality (hybridized carbonyl carbon).^[1]

Formation Mechanism: The Synthetic Pathway

Etilefrine is typically synthesized via a nucleophilic substitution followed by a catalytic hydrogenation.^[1] Impurity D is the key intermediate formed before the final reduction step.^[1]

The "Benzyl-Protection" Route

- Alkylation: 3-Hydroxy-

-haloacetophenone reacts with N-ethylbenzylamine.^[1]
- Intermediate Formation (Impurity D): This yields 2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone.^{[1][2]}
- Hydrogenation (The Critical Step): The intermediate undergoes catalytic hydrogenation (e.g., Pd/C,

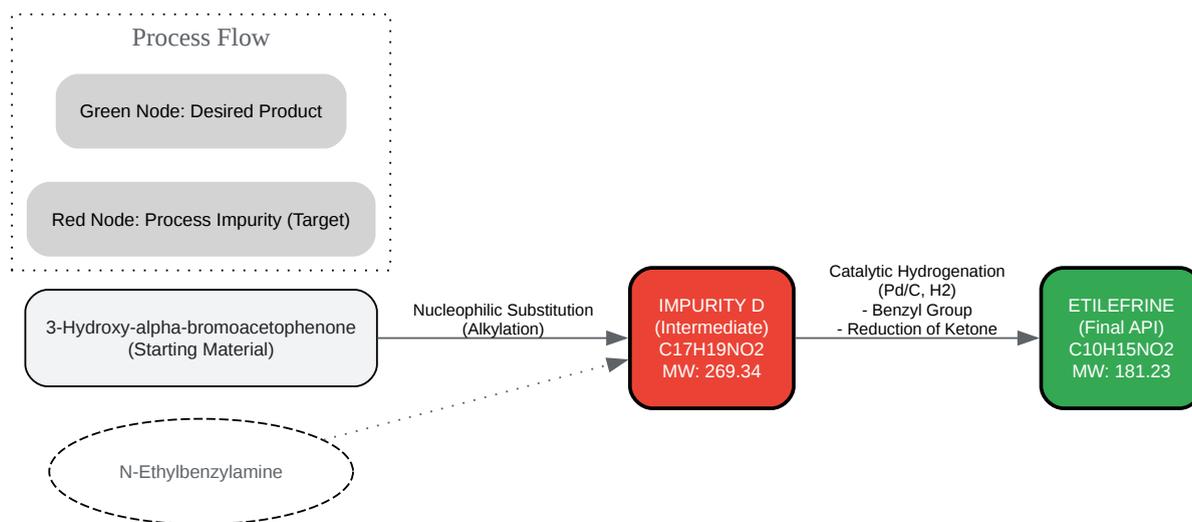
).^[1] This step performs two functions simultaneously:
 - Reduction: Converts the ketone (

) to the alcohol (

).^[1]
 - Debonylation: Cleaves the benzyl protecting group to yield the secondary amine.^[1]

Failure Mode: If the hydrogenation is incomplete or the catalyst is poisoned, the benzyl group may remain, or the ketone may not reduce, resulting in residual Impurity D.

Pathway Visualization^[1]



[Click to download full resolution via product page](#)

Figure 1: Synthetic pathway of Etilefrine Hydrochloride showing Impurity D as the direct precursor intermediate.

Analytical Characterization & Detection

To ensure compliance with EP/USP monographs, Impurity D must be controlled.^[1] It is significantly more lipophilic than Etilefrine due to the benzyl group and the ketone moiety.^[1]

HPLC Method Parameters (Recommended)

Because Impurity D is a process impurity, it is controlled in the "Related Substances" test.^[1]

- Column: C18 (Octadecylsilyl silica gel), e.g., 250 mm x 4.6 mm, 5 μm.^[1]
- Mobile Phase:
 - Solvent A: Phosphate buffer (pH ~3.^[1]0) with ion-pairing agent (e.g., sodium octanesulfonate) to retain the amine.^[1]

- Solvent B: Acetonitrile (ACN).[1]
- Gradient: Gradient elution is required.[1] Impurity D, being hydrophobic (benzyl group), will elute significantly later (higher) than Etilefrine.[1]
- Detection: UV at 220 nm (amide/benzene absorption) or 275 nm (phenol absorption).[1]
- Relative Retention Time (RRT): Typically > 1.5 relative to Etilefrine.[1]

Mass Spectrometry (MS) Fragmentation

For identification in LC-MS/MS workflows:

- Parent Ion (): m/z 270.15 (Free base).[1]
- Key Fragments:
 - m/z 91: Tropylium ion (Characteristic of the benzyl group).[1]
 - m/z 135: 3-hydroxybenzoyl cation (Cleavage alpha to the carbonyl).[1]
 - m/z 134: Loss of the hydroxyphenyl ketone moiety.[1]

Regulatory & Safety Context

ICH Q3A(R2) Limits

As a synthetic intermediate, Impurity D falls under standard ICH thresholds for reporting and qualification.[1]

- Reporting Threshold: 0.05%
- Identification Threshold: 0.10% (or 1.0 mg/day intake, whichever is lower)
- Qualification Threshold: 0.15% (or 1.0 mg/day intake, whichever is lower)

Risk Assessment[1]

- Genotoxicity: While Impurity D contains a benzylamine moiety, it does not typically flag as a high-potency mutagenic impurity (unlike alkyl halides).[1] However, as an intermediate, strict carryover limits are enforced to prevent pharmacological variability, as the ketone analogue may have different adrenergic potency than the alcohol.[1]

References

- European Directorate for the Quality of Medicines (EDQM). Etilefrine Hydrochloride Impurity D (as Hydrochloride) Reference Standard.[1] EDQM Store.[1] Available at: [\[Link\]](#)[1]
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 164652: Etilefrine Hydrochloride.[1] PubChem.[1][3] Available at: [\[Link\]](#)[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Etilefrine | C₁₀H₁₅NO₂ | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. klivon.com [klivon.com]
- 3. Etilefrine Hydrochloride | C₁₀H₁₆ClNO₂ | CID 164652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Etilefrine Impurity D – Chemical Identity, Origin, and Control]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b601693#etilefrine-impurity-d-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com